molecular formula C10H8N2O3 B12274562 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B12274562
M. Wt: 204.18 g/mol
InChI Key: XDPJROVEYHSRDI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a methoxyphenyl group and a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

    Reduction: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-14-8-5-3-2-4-7(8)10-11-9(6-13)15-12-10/h2-6H,1H3

InChI Key

XDPJROVEYHSRDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C=O

Origin of Product

United States

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